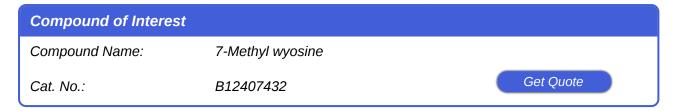


7-Methylwyosine: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylwyosine, also known as methylwyosine or mimG, is a hypermodified tricyclic nucleoside derived from guanosine. It is predominantly found in the transfer RNA (tRNA) of Archaea, where it plays a critical role in ensuring the fidelity of protein synthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological function, and experimental methodologies associated with 7-Methylwyosine.

Chemical Structure and Identification

7-Methylwyosine is a complex molecule characterized by a fused three-ring system attached to a ribose sugar moiety. Its systematic IUPAC name is 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one[1]. The structural details are crucial for understanding its unique chemical properties and biological interactions.

Table 1: Chemical Identifiers for 7-Methylwyosine



Identifier	Value	Reference
Molecular Formula	C15H19N5O5	[1][2]
Molecular Weight	349.34 g/mol	[1][2]
CAS Number	Not available	
PubChem CID	13847037	_
IUPAC Name	3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one	
InChI	InChI=1S/C15H19N5O5/c1-6-7(2)20-13(24)9-12(18(3)15(20)17-6)19(5-16-9)14-11(23)10(22)8(4-21)25-14/h5,8,10-11,14,21-23H,4H2,1-3H3/t8-,10-,11-,14-/m1/s1	
SMILES	CC1=C(N2C(=O)C3=C(N(C2= N1)C)N(C=N3)[C@H]4 INVALID-LINK CO)O">C@@HO)C	

Physicochemical Properties

Experimentally determined physicochemical data for pure 7-Methylwyosine, such as melting point, boiling point, and solubility, are not readily available in the public domain. This is likely due to the compound's primary occurrence within tRNA, making isolation of large quantities for such characterization challenging. However, computational predictions provide some insight into its properties.

Table 2: Computed Physicochemical Properties of 7-Methylwyosine



Property	Value	Source
XLogP3-AA	-0.4	PubChem
Hydrogen Bond Donor Count	3	PubChem
Hydrogen Bond Acceptor Count	8	PubChem
Rotatable Bond Count	2	PubChem
Exact Mass	349.13861872 Da	PubChem
Monoisotopic Mass	349.13861872 Da	PubChem

Biological Role and Significance

7-Methylwyosine is a crucial post-transcriptional modification found at position 37 of the anticodon loop of phenylalanine-specific tRNA (tRNAPhe) in many archaeal species. Its presence is vital for maintaining the correct reading frame during protein translation by stabilizing the codon-anticodon interaction within the ribosome. The rigid, extended structure of the wyosine base enhances stacking interactions with adjacent bases in the anticodon loop, preventing ribosomal frameshifting and ensuring the accurate synthesis of proteins.

Biosynthesis Pathway of 7-Methylwyosine in Archaea

The biosynthesis of 7-Methylwyosine is a multi-step enzymatic process that begins with guanosine at position 37 of the tRNA precursor. The pathway involves several key intermediates, including 1-methylguanosine (m1G), 4-demethylwyosine (imG-14), and isowyosine (imG2).

Biosynthesis of 7-Methylwyosine in Archaea.

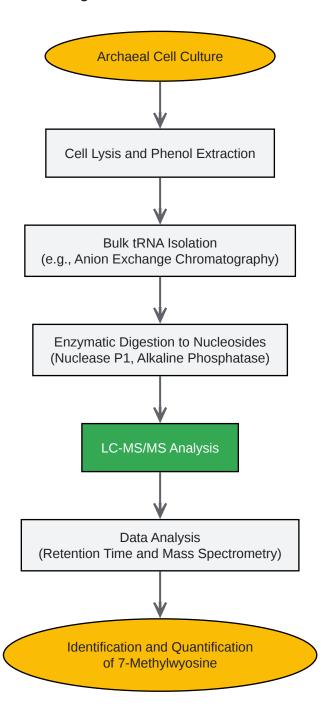
Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of pure 7-Methylwyosine are scarce in the literature. However, methods for the isolation and analysis of wyosine derivatives from biological samples are well-established.



Isolation and Analysis of 7-Methylwyosine from Archaeal tRNA

The following is a generalized protocol for the isolation and analysis of 7-Methylwyosine from archaeal tRNA, based on methodologies described in the literature.



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Workflow for Isolation and Analysis of 7-Methylwyosine.

- 1. Isolation of Bulk tRNA from Archaea:
- · Archaeal cells are cultured and harvested.
- Cells are lysed, and total nucleic acids are extracted using methods such as phenolchloroform extraction.
- Bulk tRNA is separated from other nucleic acids (DNA, rRNA) using techniques like anion-exchange chromatography (e.g., DEAE-cellulose) or size-exclusion chromatography.
- 2. Enzymatic Digestion of tRNA to Nucleosides:
- The purified bulk tRNA is completely digested into its constituent nucleosides.
- This is typically achieved by sequential incubation with nuclease P1 (to cleave the phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 5'-phosphate groups).
- 3. LC-MS/MS Analysis:
- The resulting mixture of nucleosides is separated by reverse-phase high-performance liquid chromatography (RP-HPLC).
- The eluent is directly coupled to a mass spectrometer, often a triple quadrupole or highresolution instrument (e.g., Orbitrap or Q-TOF).
- Liquid Chromatography: A C18 column is commonly used with a gradient of a polar solvent (e.g., water with a small amount of formic acid or ammonium acetate) and a non-polar solvent (e.g., acetonitrile or methanol).
- Mass Spectrometry: Detection is performed in positive ion mode. For quantitative analysis, multiple reaction monitoring (MRM) is employed, using specific precursor-to-product ion transitions for 7-Methylwyosine. For identification, high-resolution mass spectrometry is used to determine the accurate mass of the molecular ion ([M+H]+).

Chemical Synthesis



While a detailed, optimized protocol for the chemical synthesis of 7-Methylwyosine is not readily available, synthetic routes for related wyosine derivatives have been reported. These methods generally involve a multi-step process starting from a more common nucleoside like guanosine. The synthesis typically includes:

- Protection of the ribose hydroxyl groups.
- Modification of the guanine base to form the tricyclic ring system.
- Methylation at the required positions.
- Deprotection of the ribose hydroxyls to yield the final product.

These synthetic strategies could likely be adapted for the preparation of 7-Methylwyosine for use as an analytical standard or for further biological studies.

Spectral Data

As of the time of this writing, experimentally determined UV-Vis, 1H-NMR, and 13C-NMR spectra for isolated 7-Methylwyosine are not available in public databases. Characterization in the literature relies heavily on mass spectrometry data in conjunction with chromatographic retention times.

Mass Spectrometry: The primary method for the identification of 7-Methylwyosine is liquid chromatography-mass spectrometry (LC-MS). In positive ion mode, the protonated molecule ([M+H]+) is observed at an m/z corresponding to its monoisotopic mass (approximately 350.1458). Tandem mass spectrometry (MS/MS) of this precursor ion will produce characteristic fragment ions corresponding to the loss of the ribose moiety and fragmentation of the tricyclic base, which can be used for definitive identification and quantification.

Conclusion

7-Methylwyosine is a structurally complex and biologically significant modified nucleoside found in the tRNA of Archaea. Its unique chemical structure is essential for its role in maintaining the fidelity of protein synthesis. While detailed physicochemical and spectral data for the pure compound are limited, methodologies for its isolation from biological sources and characterization by LC-MS/MS are well-established. Further research, potentially involving the



chemical synthesis and detailed spectroscopic analysis of 7-Methylwyosine, would provide valuable data for a more complete understanding of this important molecule and could aid in the development of novel antimicrobial agents targeting archaeal translation.

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References

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